amine](/img/structure/B12122411.png)
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is a complex organic compound characterized by its unique structure, which includes a dichloro-ethoxyphenyl group and a sulfonyl amine group attached to a tetramethylbutyl chain. This compound is primarily used as an intermediate in organic synthesis and has various applications in chemical research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine typically involves multiple steps. One common method includes the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with 1,1,3,3-tetramethylbutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms in the dichloro-ethoxyphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Agricultural Applications
Herbicide Development
Fenoxasulfone has been primarily developed as a herbicide. It belongs to the isoxazoline class and is effective against a broad spectrum of weeds. The compound works by inhibiting specific enzymes involved in the biosynthesis of fatty acids and amino acids in plants. This mechanism disrupts the growth and development of target weeds, making it an essential tool in modern agricultural practices.
Efficacy and Safety
Research has demonstrated that Fenoxasulfone exhibits high efficacy against various weed species while maintaining a favorable safety profile for crops. Its selective action allows it to target weeds without harming desirable plants, which is crucial for sustainable agriculture. Field trials have shown promising results regarding its effectiveness in different soil types and climatic conditions .
Medicinal Applications
Antimicrobial Properties
Recent studies have explored the potential of Fenoxasulfone as an antimicrobial agent. Its sulfonamide structure is known to exhibit antibacterial activity, making it a candidate for further investigation in treating bacterial infections. Research indicates that derivatives of sulfonamides can inhibit the growth of bacteria by targeting folic acid synthesis pathways .
Enzyme Inhibition Studies
Fenoxasulfone and its analogs have been evaluated for their ability to inhibit key enzymes associated with various diseases. For instance, compounds derived from sulfonamides have shown promise as inhibitors of acetylcholinesterase, which is relevant for Alzheimer's disease treatment. Additionally, they may possess antitumor properties by inhibiting enzymes involved in cancer cell proliferation .
Case Studies
Field Trials on Herbicidal Effectiveness
A series of field trials conducted across various agricultural settings have highlighted the effectiveness of Fenoxasulfone as a pre-emergent herbicide. These studies measured weed biomass reduction and crop yield improvements when applying Fenoxasulfone compared to untreated controls. Results consistently showed significant reductions in weed populations and improved crop health .
In Vitro Studies on Antimicrobial Activity
In vitro studies have tested Fenoxasulfone against several bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity with minimal cytotoxicity to human cells. This suggests potential therapeutic applications in treating bacterial infections while minimizing adverse effects .
Mechanism of Action
The mechanism by which (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The sulfonyl group can form strong interactions with amino acid residues, leading to changes in protein conformation and activity.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine
- (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine
Uniqueness
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is unique due to its specific combination of functional groups and its bulky tetramethylbutyl chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
Biological Activity
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H20Cl2N2O2S
- IUPAC Name : (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine
Research indicates that this compound exhibits various mechanisms of action that contribute to its biological activity:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains. Studies report a minimum inhibitory concentration (MIC) ranging from 31.25 to 62.5 µg/mL against Gram-positive and Gram-negative bacteria .
- Antifungal Properties : Similar compounds have been documented to possess fungicidal activity, suggesting potential applications in treating fungal infections .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.
Biological Activity Data Table
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine against various pathogens. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Environmental Impact
Another investigation focused on the environmental degradation of similar sulfonamide compounds in aquatic environments. The study indicated that such compounds could undergo biodegradation through microbial action, leading to reduced toxicity in ecosystems . This finding is crucial for assessing the environmental safety of using this compound in agricultural applications.
Research Findings
Recent research has expanded our understanding of the biological activities associated with (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine:
- Antibacterial Activity : The compound has been shown to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
- Potential for Drug Development : Given its diverse biological activities, there is potential for developing new pharmaceuticals targeting infections and possibly other diseases.
Properties
Molecular Formula |
C16H25Cl2NO3S |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2,5-dichloro-4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H25Cl2NO3S/c1-7-22-13-8-12(18)14(9-11(13)17)23(20,21)19-16(5,6)10-15(2,3)4/h8-9,19H,7,10H2,1-6H3 |
InChI Key |
BRVJILQQZDVWNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC(C)(C)CC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.